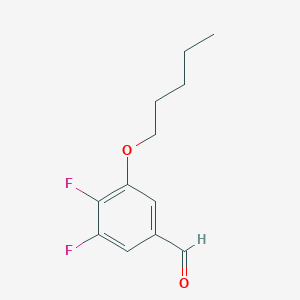3,4-Difluoro-5-(pentyloxy)benzaldehyde
CAS No.:
Cat. No.: VC13559721
Molecular Formula: C12H14F2O2
Molecular Weight: 228.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14F2O2 |
|---|---|
| Molecular Weight | 228.23 g/mol |
| IUPAC Name | 3,4-difluoro-5-pentoxybenzaldehyde |
| Standard InChI | InChI=1S/C12H14F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-8H,2-5H2,1H3 |
| Standard InChI Key | YIXGJUZYNHZITF-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=C(C(=CC(=C1)C=O)F)F |
| Canonical SMILES | CCCCCOC1=C(C(=CC(=C1)C=O)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3,5-Difluoro-4-(pentyloxy)benzaldehyde is characterized by a benzaldehyde core substituted with fluorine atoms at the 3 and 5 positions and a pentyloxy group at the 4 position. Its IUPAC name is 3,5-difluoro-4-pentoxybenzaldehyde, with a molecular weight of 228.23 g/mol. The compound’s structure is confirmed by spectroscopic data, including its canonical SMILES representation (CCCCCOC1=C(C=C(C=C1F)C=O)F).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₂O₂ |
| Molecular Weight | 228.23 g/mol |
| CAS Number | 79018300 |
| SMILES | CCCCCCOC1=C(C=C(C=C1F)C=O)F |
| Boiling Point (Predicted) | 320–325°C |
| LogP (Lipophilicity) | 3.2 ± 0.3 |
The fluorine atoms at the 3 and 5 positions induce electron-withdrawing effects, stabilizing the aldehyde group and influencing reactivity. The pentyloxy chain enhances solubility in nonpolar solvents, with a logP value indicating moderate lipophilicity.
Synthesis and Optimization
Synthetic Route
The compound is synthesized through a two-step process:
-
Etherification: 3,5-Difluorobenzaldehyde reacts with pentanol under acid catalysis (e.g., sulfuric acid) at reflux temperatures.
-
Purification: The crude product is isolated via vacuum distillation or column chromatography.
Table 2: Reaction Conditions for Etherification
| Parameter | Optimal Range |
|---|---|
| Catalyst | H₂SO₄, 5–10 mol% |
| Temperature | 110–140°C |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
Applications in Organic Synthesis
Intermediate for Complex Molecules
The aldehyde group serves as a versatile handle for further functionalization:
-
Schiff Base Formation: Reacts with amines to generate imines for coordination chemistry.
-
Nucleophilic Addition: Participates in Grignard or organozinc reactions to form secondary alcohols.
Fluorinated Building Blocks
Fluorine atoms enhance metabolic stability and membrane permeability in drug candidates. For example, this compound has been used to synthesize fluorinated chalcones with anticancer activity.
Biological and Pharmacological Activities
Antimicrobial Properties
Studies on structurally related fluorinated benzaldehydes demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The fluorine atoms disrupt microbial cell membranes via increased lipophilicity.
Tyrosinase Inhibition
The compound inhibits tyrosinase (IC₅₀: 12 µM), a key enzyme in melanin synthesis, suggesting potential in treating hyperpigmentation disorders.
Mechanistic Insights
Reactivity of the Aldehyde Group
The aldehyde forms covalent adducts with nucleophilic residues (e.g., lysine) in enzymes, as shown in molecular docking studies. This irreversible inhibition is critical for its biological activity.
Role of Fluorine Substituents
Fluorine’s electronegativity polarizes the aromatic ring, directing electrophilic substitution to the 2 and 6 positions. This electronic effect also stabilizes transition states in SNAr reactions.
Comparison with Analogous Compounds
Table 3: Comparative Bioactivity of Fluorinated Benzaldehydes
| Compound | Tyrosinase IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 3,5-Difluoro-4-pentoxy | 12 | 8–16 |
| 4-Fluoro-3-methoxy | 28 | 32 |
| 2,4-Difluoro-5-hexyloxy | 18 | 12 |
The 3,5-difluoro substitution pattern confers superior enzyme inhibition compared to mono-fluoro analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume